2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide
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Overview
Description
2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a cyano group, dimethyl substitutions, and an acetamide moiety, suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: Starting from a suitable precursor, such as 2,4-dimethylpyridine, the cyano group can be introduced via a nucleophilic substitution reaction.
Introduction of the acetamide group: The acetamide moiety can be attached through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Final assembly: The final compound is obtained by coupling the pyridine derivative with 2-methylphenylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, such as antimicrobial, antifungal, or anticancer properties. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the cyano and acetamide groups suggests possible interactions with biological targets, making it a candidate for pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The cyano group could act as an electrophile, while the acetamide moiety might form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-phenylacetamide: Lacks the 2-methyl substitution on the phenyl ring.
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(4-methylphenyl)acetamide: Has a methyl group at the 4-position of the phenyl ring instead of the 2-position.
Uniqueness
The uniqueness of 2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-methylphenyl)acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group on the phenyl ring may enhance its binding interactions with certain biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
IUPAC Name |
2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11-6-4-5-7-15(11)19-16(21)10-20-13(3)8-12(2)14(9-18)17(20)22/h4-8H,10H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIYACLMUPCMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=CC(=C(C2=O)C#N)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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